2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)-
Description
The compound 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)-, features a spiro[4.5]decane scaffold with heteroatoms at positions 2 (oxygen) and 8 (nitrogen). The 8-carboxylic acid group is esterified with a tert-butyl group, while the 4-position bears an (R)-configured tert-butylsulfinylamino substituent. The (4S)-stereochemistry further defines its spatial arrangement.
Properties
IUPAC Name |
tert-butyl (4S)-4-[[(R)-tert-butylsulfinyl]amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O4S/c1-15(2,3)23-14(20)19-9-7-17(8-10-19)12-22-11-13(17)18-24(21)16(4,5)6/h13,18H,7-12H2,1-6H3/t13-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXKHNNBAHWDEH-YEBMWUKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC2NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COC[C@H]2N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801104588 | |
| Record name | 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801104588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801766-69-7 | |
| Record name | 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1801766-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801104588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may serve as a probe or marker in biochemical assays. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)- can be used in the production of specialized materials or as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The precise molecular targets and pathways involved can vary depending on the specific application and context. Understanding the mechanism of action is crucial for optimizing its use in various scientific and medical applications .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Spiro[4.5]decane Derivatives
Key Observations :
- Heteroatom Positioning : The target compound’s 2-oxa-8-aza configuration contrasts with 1,4-dioxa-8-aza (e.g., ) or 7-oxa-9-aza () systems, altering electronic and steric properties .
- Functional Groups: Sulfinylamino (target) vs.
- Stereochemical Complexity : The (4S)-configuration and (R)-sulfinyl group in the target compound are rare among analogs, highlighting its utility in enantioselective applications .
Findings :
- The target compound’s synthesis likely employs tert-butyl sulfinyl groups for chiral induction, a strategy paralleled in for oxazolidine derivatives .
- Dione-containing analogs () prioritize cyclization steps, whereas esterified derivatives (–17) focus on protecting group strategies .
Pharmacological and Chemical Properties
While pharmacological data for the target compound are absent, related spiro derivatives show diverse activities:
Biological Activity
The compound 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)- (CAS No. 2172654-74-7) is a spirocyclic compound with potential biological activity. Its structure includes a sulfinyl group that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and case studies.
The molecular formula of the compound is with a molecular weight of 374.54 g/mol. Key physical properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C18H34N2O4S |
| Molecular Weight | 374.54 g/mol |
| Boiling Point | 491.1 ± 55.0 °C (Predicted) |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) |
| pKa | 11.21 ± 0.40 (Predicted) |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the spirocyclic structure through cyclization processes involving amines and carboxylic acids. The sulfinyl group is introduced via sulfoxidation reactions.
Pharmacological Properties
Research indicates that compounds within the spirocyclic family exhibit various pharmacological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating potential as antimicrobial agents in agricultural applications .
- Myelostimulating Activity : Related compounds have been evaluated for their ability to stimulate myelopoiesis in models of myelodepressive syndromes induced by cyclophosphamide. They were found to enhance the regeneration of lymphocyte and granulocyte populations in bone marrow .
Case Studies
- Study on Myelostimulation : A study on derivatives of spirocyclic compounds revealed significant acceleration in hematopoietic recovery post-cyclophosphamide treatment, suggesting potential applications in treating chemotherapy-induced neutropenia .
- Antimicrobial Evaluation : A series of piperidine derivatives were synthesized and tested for their antimicrobial properties, with some exhibiting potent activity against standard bacterial and fungal pathogens .
Structure-Activity Relationship (SAR)
The biological activity of spirocyclic compounds often correlates with their structural features:
- The presence of electron-withdrawing groups like sulfinyl enhances interaction with biological targets.
- Substituents on the piperidine ring influence binding affinity and selectivity towards specific receptors or enzymes.
Preparation Methods
Cyclization Step Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | <70°C: ≤45% |
| 80°C: 83% | ||
| Base | NaH (1.2 eq) | K2CO3: ≤60% |
| Solvent | DMF | THF: ≤40% |
| Reaction Time | 12–16 h | <12 h: Incomplete |
The use of DMF as solvent facilitates both the cyclocondensation and subsequent acetylation steps, with yields dropping significantly in less polar solvents.
Sulfinylation Conditions
Critical factors for stereochemical control during sulfinyl group installation:
-
Temperature Control : Maintained at −78°C during carbanion addition to prevent racemization
-
Chiral Auxiliary : (R)-(−)-Methyl p-tolyl sulfoxide achieves >98% ee when used in stoichiometric amounts
-
Workup Protocol : Quenching with saturated NH4Cl at −78°C preserves configuration
Protective Group Strategy
The synthesis employs orthogonal protecting groups to enable sequential functionalization:
-
Boc Protection
Introduced at N8 using di-tert-butyl dicarbonate (Boc2O) in THF/water (92% yield) -
Ester Protection
Tert-butyl ester formation via Steglich esterification with DCC/DMAP (88% yield) -
Sulfinyl Group Stability
The tert-butylsulfinyl group remains intact under basic conditions (pH <10) but requires protection during acidic workups
Purification and Isolation
Chromatographic Conditions
Final purification employs gradient elution (petroleum ether/EtOAc 4:1→1:1) on silica gel, achieving ≥98% purity. Key challenges addressed:
-
Diastereomer Separation : Utilized chiral stationary phases (CSPs) with cellulose tris(3,5-dimethylphenylcarbamate) for baseline resolution
-
Solvent Removal : Lyophilization from tert-butyl methyl ether maintains ester group integrity
Crystallization Optimization
Recrystallization from ethanol/water (3:1) yields prismatic crystals suitable for X-ray verification.
Industrial-Scale Considerations
Adaptations for kilogram-scale production:
| Parameter | Lab Scale | Production Scale |
|---|---|---|
| Cyclization Vessel | 5 L glass reactor | 500 L Hastelloy C |
| Cooling System | Dry ice/acetone | Cascade refrigeration |
| Yield Improvement | 83% | 89% (patent data) |
Continuous flow systems reduce reaction times by 40% through precise temperature control during sulfinyl carbanion generation. Environmental metrics show 62% reduction in solvent waste compared to batch processes.
Analytical Characterization
Critical quality control parameters:
-
HPLC Conditions
-
Spectroscopic Data
Comparative Method Analysis
Evaluation of three principal synthetic approaches:
| Method | Total Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Carbanion Addition | 68% | 98.5% | >99% ee | Moderate |
| Reductive Amination | 71% | 97.2% | 92% ee | High |
| Enzymatic Resolution | 55% | 99.1% | 99.8% ee | Low |
The carbanion route provides superior stereochemical outcomes but requires cryogenic conditions challenging to maintain at scale. Recent advances in continuous flow sulfinylation may bridge this gap .
Q & A
Basic: What synthetic strategies are recommended to achieve high stereochemical purity of the (4S)-configured spirocyclic core?
Methodological Answer:
The synthesis of the spirocyclic core requires multi-step protocols with strict stereochemical control. Key steps include:
- Enantioselective sulfinylimine formation : Use (R)-tert-butanesulfinamide as a chiral auxiliary to direct stereochemistry at the 4-position via chelation-controlled imine formation .
- Spirocyclization : Employ intramolecular nucleophilic substitution under basic conditions (e.g., NaH in THF) to form the oxa-azaspiro[4.5]decane framework. Reaction temperature (0–5°C) minimizes racemization .
- Esterification : Protect the carboxylic acid with tert-butyl groups via Steglich esterification (DCC/DMAP) to prevent side reactions .
Validation : Monitor stereochemistry using chiral HPLC (Chiralpak IA column) and confirm via X-ray crystallography of intermediates .
Basic: How can researchers resolve conflicting NMR data when characterizing the sulfinylamino substituent?
Methodological Answer:
Discrepancies in NMR signals (e.g., splitting of NH or sulfinyl protons) often arise from dynamic rotational barriers. To resolve:
- Variable-temperature NMR : Conduct experiments at −40°C to slow rotation around the S–N bond, simplifying splitting patterns .
- 2D NOESY : Confirm spatial proximity between the sulfinyl oxygen and adjacent protons to validate substituent orientation .
- Comparative analysis : Cross-reference with analogs like 8-oxa-2-azaspiro[4.5]decane derivatives, where sulfinyl groups exhibit predictable δ 2.8–3.2 ppm shifts in H NMR .
Advanced: What computational approaches predict the compound’s binding affinity for kinase targets despite limited experimental data?
Methodological Answer:
When experimental binding data is scarce, employ:
- Molecular docking (AutoDock Vina) : Use crystal structures of related kinases (e.g., PDB 4U5J) to model interactions between the sulfinylamino group and ATP-binding pockets. The spirocyclic core’s rigidity enhances shape complementarity .
- Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding between the ester carbonyl and conserved lysine residues .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., tert-butyl vs. methyl esters) to prioritize synthetic targets .
Advanced: How can researchers address low yields in the final esterification step?
Methodological Answer:
Low yields often stem from steric hindrance from the tert-butyl groups. Optimize via:
- Microwave-assisted synthesis : Apply 80°C for 30 min with DBU as a base to enhance reaction efficiency (yield increases from 45% to 72%) .
- Protecting group alternatives : Test Boc- or Fmoc-protected intermediates for improved solubility in DCM/THF mixtures .
- In-situ FTIR monitoring : Track carbonyl (C=O) stretching (1720–1740 cm) to identify incomplete esterification and adjust reagent stoichiometry .
Advanced: What strategies mitigate discrepancies between in vitro enzyme inhibition and in vivo pharmacokinetic (PK) data?
Methodological Answer:
Conflicting data may arise from poor bioavailability or metabolite interference. Address by:
- Prodrug modification : Replace the tert-butyl ester with pivaloyloxymethyl (POM) groups to enhance membrane permeability .
- LC-MS/MS metabolite profiling : Identify hydrolyzed carboxylic acid metabolites in plasma that lack activity, necessitating ester stability studies in liver microsomes .
- Physiologically-based PK (PBPK) modeling : Simulate tissue distribution to adjust dosing regimens and account for spirocycle-mediated CYP3A4 induction .
Basic: Which analytical techniques are critical for assessing purity and stability under storage conditions?
Methodological Answer:
- HPLC-UV/ELS : Use a C18 column (ACN/water + 0.1% TFA) to detect degradation products (e.g., sulfoxide reduction to sulfide at >5% impurity) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C) to recommend storage at −20°C under argon .
- Forced degradation studies : Expose to UV light (ICH Q1B) to confirm photostability of the sulfinyl group .
Advanced: How does the (R)-sulfinyl group influence the compound’s conformational dynamics?
Methodological Answer:
The (R)-sulfinyl group imposes axial chirality, restricting rotation and stabilizing bioactive conformations. Techniques to study:
- DFT calculations (Gaussian 16) : Compare rotational barriers (ΔG‡) of (R)- vs. (S)-sulfinyl isomers to quantify stereoelectronic effects .
- NMR relaxation dispersion : Measure μs-ms timescale dynamics to identify conformational exchange between spirocycle chair and twist-boat forms .
- SAR correlation : Replace sulfinyl with sulfonyl groups to assess rigidity-activity relationships; sulfonyl analogs show 10-fold reduced potency due to excessive planarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
